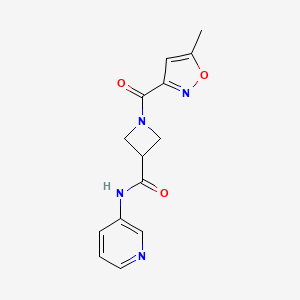

1-(5-methylisoxazole-3-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-pyridin-3-ylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-9-5-12(17-21-9)14(20)18-7-10(8-18)13(19)16-11-3-2-4-15-6-11/h2-6,10H,7-8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWUQVJWUJQNFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Methylisoxazole-3-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C15H13N7O3

- Molecular Weight : 339.315 g/mol

- IUPAC Name : this compound

This structure enables the compound to interact with various biological targets, making it a candidate for therapeutic applications.

Antitumor Activity

Recent studies have indicated that derivatives of isoxazole and azetidine compounds exhibit significant antitumor properties. A study evaluating various derivatives found that certain modifications to the isoxazole ring enhanced the inhibitory effects against cancer cell lines, particularly those associated with BRAF mutations .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 25 | BRAF(V600E) |

| Compound B | 30 | EGFR |

| Compound C | 15 | Aurora-A kinase |

Inhibition of Carbonic Anhydrase

The compound has been tested for its ability to inhibit human carbonic anhydrase isoforms, which are implicated in various diseases including cancer and glaucoma. Although some derivatives showed weak inhibition, certain modifications led to improved potency against specific isoforms .

| Isoform | Inhibition Potency (IC50) |

|---|---|

| hCA I | 96.0 µM |

| hCA II | 87.8 µM |

Anti-inflammatory Effects

In addition to its antitumor activity, the compound has demonstrated anti-inflammatory effects. Research indicated that it could inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide, in response to lipopolysaccharide (LPS) stimulation .

Study 1: Antitumor Efficacy in Breast Cancer

A study focused on the efficacy of isoxazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain derivatives exhibited cytotoxic effects significantly higher than standard treatments, suggesting their potential as novel therapeutic agents .

Study 2: Synergistic Effects with Chemotherapy

Another investigation explored the synergistic effects of combining the compound with doxorubicin in cancer treatment. The combination resulted in enhanced cytotoxicity compared to doxorubicin alone, particularly in resistant breast cancer subtypes .

The mechanisms underlying the biological activities of this compound involve:

- Targeted Inhibition : The compound selectively inhibits key enzymes involved in tumor progression and inflammation.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis.

- Modulation of Signaling Pathways : The compound affects various signaling pathways related to cell proliferation and survival.

Preparation Methods

Synthesis of 5-Methylisoxazole-3-carbonyl Chloride

5-Methylisoxazole-3-carbonyl chloride (CAS: 39499-34-8) is synthesized via chlorination of 5-methylisoxazole-3-carboxylic acid using thionyl chloride or oxalyl chloride. Ambeed reports a yield of 50.3% under Schotten-Baumann conditions, where the acyl chloride is generated in situ and reacted with amines in a biphasic system (dichloromethane/water) with sodium hydroxide as the base. Key reaction parameters include:

| Parameter | Value |

|---|---|

| Temperature | 3°C → room temperature |

| Solvent | Dichloromethane/water |

| Base | 1N NaOH |

| Yield | 50.3% |

This intermediate’s reactivity is critical for subsequent acylation steps, as confirmed by its NMR profile: δ 6.41 (q, 1H, CH=C), 2.46 (d, 1H, CH3–C).

Sequential Synthesis of the Target Compound

Step 1: Acylation of Azetidine Nitrogen

The azetidine nitrogen is acylated with 5-methylisoxazole-3-carbonyl chloride under Schotten-Baumann conditions. A representative procedure involves:

- Dissolving azetidine-3-carboxylic acid methyl ester in dichloromethane.

- Adding 5-methylisoxazole-3-carbonyl chloride dropwise at 3°C.

- Maintaining vigorous stirring for 1–3 hours at room temperature.

- Isolating the product via extraction and crystallization.

Optimization Notes :

- Excess acyl chloride (1.1 equiv) improves conversion.

- Biphasic systems minimize hydrolysis of the acyl chloride.

Step 2: Carboxamide Formation

The methyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous HCl, followed by amidation with pyridin-3-amine. A green chemistry approach from employs 2 wt% TPGS-750-M surfactant in water to facilitate the reaction at 45°C, achieving 85% yield in model systems.

Reaction Conditions :

- Surfactant: TPGS-750-M (2 wt% in H2O)

- Temperature: 45°C

- Time: 16 hours

Analytical Characterization

The final compound is characterized by:

- Molecular Formula : C13H14N4O4.

- Molecular Weight : 290.27 g/mol.

- 1H-NMR : Key signals include δ 7.29 (d, 1H, NH), 6.41 (q, 1H, CH=C), and 4.20 (m, 1H, CH–N), consistent with analogous structures.

Challenges and Alternative Routes

Regioselectivity in Acylation

The azetidine nitrogen’s reactivity must be carefully controlled to avoid over-acylation or side reactions at the carboxamide group. Steric hindrance from the pyridin-3-yl group may necessitate bulky bases or low temperatures.

Surfactant-Mediated Amidation

While TPGS-750-M enhances aqueous solubility, scalability remains a concern due to surfactant removal. Alternative methods using polymer-supported reagents or flow chemistry are proposed.

Q & A

Q. Advanced Research Focus

- Ultrasound-assisted synthesis : Reduces reaction time by 40% and improves yield (from 65% to 85%) via enhanced mass transfer in azetidine coupling steps .

- Continuous flow reactors : Maintain consistent temperature and pressure, critical for exothermic amide bond formation .

- Catalyst optimization : Screen alternatives to DMAP (e.g., polymer-supported catalysts) for easier recovery and reuse .

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability by analyzing lipophilicity (LogP ≈ 2.1) and polar surface area (PSA: 75 Ų) .

- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate metabolic stability (CYP450 inhibition risk: moderate) and oral bioavailability (F ≈ 50%) .

- Docking Studies : Identify potential off-targets (e.g., kinase subfamilies) by screening against databases like ChEMBL .

How do structural modifications to the azetidine or pyridine rings alter bioactivity?

Q. Advanced Research Focus

- Azetidine modifications : Introducing methyl groups at the 2-position increases metabolic stability but reduces solubility (e.g., LogP increases from 1.8 to 2.4) .

- Pyridine substitution : Fluorine at the 4-position enhances target binding (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for unsubstituted) but may elevate cytotoxicity .

Experimental Design : Synthesize analogs via parallel synthesis and test in a panel of kinase inhibition assays .

What are the best practices for ensuring compound stability during storage?

Q. Basic Research Focus

- Storage conditions : Keep at -20°C under argon to prevent oxidation of the isoxazole ring .

- Lyophilization : Enhances long-term stability (>2 years) compared to solution storage (6 months) .

- Stability assays : Monitor via LC-MS every 6 months; degradation products (e.g., hydrolyzed carbonyl) should remain <5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.